molecular formula C12H7F4N B1388561 2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine CAS No. 1214368-80-5

2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine

Cat. No. B1388561
CAS RN: 1214368-80-5
M. Wt: 241.18 g/mol
InChI Key: FHOAHEFBJJEWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine, also known as 3-Fluoro-2-trifluoromethylpyridine, is a heterocyclic organic compound with a chemical formula of C8H6F5N. It is a colorless liquid with a strong odor. It is a versatile compound that has been used in the synthesis of various organic molecules, such as pharmaceuticals and agrochemicals. It is also used as a precursor for other fluorinated compounds.

Mechanism Of Action

The mechanism of action of 2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridinerifluoromethylpyridine is not fully understood. It is believed that the compound acts as a nucleophile, attacking electrophilic centers in organic molecules. It is also believed that the compound can form hydrogen bonds with other molecules, increasing its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridinerifluoromethylpyridine are not fully understood. It is believed that the compound can interact with various enzymes and receptors in the body, altering their activity. It is also believed that the compound can interact with DNA, potentially leading to mutations.

Advantages And Limitations For Lab Experiments

2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridinerifluoromethylpyridine has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, making it a useful starting material for organic synthesis. Another advantage is that the compound is relatively stable, allowing it to be stored for extended periods of time. However, the compound is also toxic and can be irritating to the eyes and skin, so proper safety precautions must be taken when handling it. Additionally, the compound is volatile, so it should be stored in a tightly sealed container.

Future Directions

There are several potential future directions for the use of 2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridinerifluoromethylpyridine. One potential direction is the development of new synthetic methods for the synthesis of fluorinated molecules. Another potential direction is the development of new catalysts for organic synthesis. Additionally, the compound could be used as a reagent for the synthesis of novel polymers. Finally, the compound could be used as a starting material for the synthesis of new pharmaceuticals or agrochemicals.

Scientific Research Applications

2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridinerifluoromethylpyridine has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of fluorinated molecules, such as pharmaceuticals, agrochemicals, and materials. It has also been used as a catalyst for the synthesis of other organic compounds, such as amino acids and peptides. Additionally, it has been used as a reagent for the synthesis of fluorinated polymers.

properties

IUPAC Name

2-(3-fluorophenyl)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-9-4-1-3-8(7-9)11-10(12(14,15)16)5-2-6-17-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOAHEFBJJEWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301248907
Record name 2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine

CAS RN

1214368-80-5
Record name 2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214368-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.